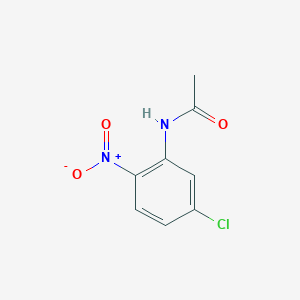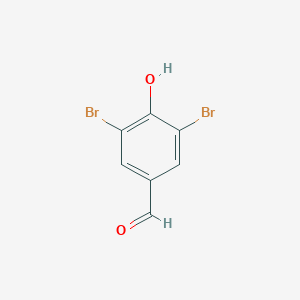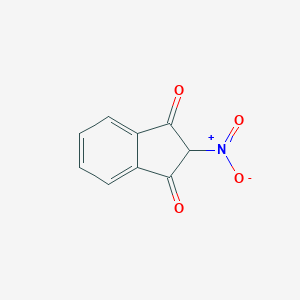
1,4-Bis(diethylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(diethylamino)benzene is an organic compound characterized by the presence of two diethylamino groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its electron-donating properties, making it a valuable intermediate in various chemical reactions and applications. It is often used in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(diethylamino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobenzene with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
C6H4Br2+2Et2NH→C6H4(NEt2)2+2HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diethylamino)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(diethylamino)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(diethylamino)benzene is primarily related to its electron-donating properties. The diethylamino groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This increased reactivity facilitates various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution reactions. The compound’s ability to donate electrons also makes it useful in applications requiring electron-rich intermediates.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(dimethylamino)benzene: Similar structure but with dimethylamino groups instead of diethylamino groups.
1,4-Bis(diphenylamino)benzene: Contains diphenylamino groups, leading to different electronic and steric properties.
1,4-Diaminobenzene: Lacks the alkyl groups, resulting in different reactivity and applications.
Uniqueness
1,4-Bis(diethylamino)benzene is unique due to the presence of diethylamino groups, which provide a balance of electron-donating ability and steric hindrance. This combination makes it particularly useful in specific synthetic applications where both electronic and steric factors play a crucial role.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-15(6-2)13-9-11-14(12-10-13)16(7-3)8-4/h9-12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOOFYYJICYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560275 |
Source


|
| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18996-77-5 |
Source


|
| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine](/img/structure/B181548.png)






![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)
![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)


![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
